Cas no 3176-50-9 (1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine)
1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-AMINE
- (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-imine
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine
- 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoline-6-ylamine
- 2-Amino< 1,2,4> triazolo< 3,4-b> < 1,3,4> thiadiazol
- 6-Amino-s-triazolo< 3,4-b> < 1,3,4> thiadiazol
- AC1L5QIA
- AC1Q4XFR
- ACMC-209hoq
- NSC78998
- CS-0047646
- EN300-08602
- UNII-QI80YP7OLJ
- NSC-78998
- NSC 78998
- NCIOpen2_000797
- DTXSID10185635
- [1,2,4]Triazolo[3,4-b]thiadiazol-6-amine
- D72901
- 5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-imine
- RZLGDPOWDCAEAJ-UHFFFAOYSA-N
- AKOS000117742
- VS-02383
- 6-amino-sym-triazolo[3,4-b]-1,3,4-thiadiazole
- S-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE, 6-AMINO-
- 3176-50-9
- MFCD04621647
- QI80YP7OLJ
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine
- C3H3N5S
- 1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine
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- MDL: MFCD04621647
- Inchi: 1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7)
- InChI Key: RZLGDPOWDCAEAJ-UHFFFAOYSA-N
- SMILES: S1C(N)=NN2C=NN=C12
Computed Properties
- Exact Mass: 141.01109
- Monoisotopic Mass: 141.01091629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 97.3Ų
Experimental Properties
- PSA: 69.1
- LogP: 0.34920
1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338343-100mg |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95%+ | 100mg |
$133 | 2021-08-18 | |
| Chemenu | CM338343-250mg |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95%+ | 250mg |
$257 | 2021-08-18 | |
| Chemenu | CM338343-1g |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95%+ | 1g |
$411 | 2021-08-18 | |
| Chemenu | CM338343-1g |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95%+ | 1g |
$232 | 2023-02-17 | |
| abcr | AB170735-100 mg |
[1,2,4]Triazolo[3,4-b]thiadiazol-6-amine, 95%; . |
3176-50-9 | 95% | 100mg |
€365.00 | 2023-05-07 | |
| TRC | T796348-1g |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 1g |
$ 1378.00 | 2023-04-16 | ||
| TRC | T796348-50mg |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 50mg |
$ 64.00 | 2023-04-16 | ||
| TRC | T796348-100mg |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 100mg |
$ 87.00 | 2023-04-16 | ||
| TRC | T796348-500mg |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 500mg |
$ 800.00 | 2023-09-05 | ||
| abcr | AB170735-100mg |
[1,2,4]Triazolo[3,4-b]thiadiazol-6-amine, 95%; . |
3176-50-9 | 95% | 100mg |
€365.00 | 2025-03-19 |
1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine
Recent Advances in the Study of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 3176-50-9): A Comprehensive Research Brief
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 3176-50-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory applications. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic potential.
The compound's unique structure, featuring a fused triazole and thiadiazole ring system, contributes to its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibit potent inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV, suggesting its promise as a next-generation antibiotic. The study utilized molecular docking and in vitro assays to validate these interactions, providing a robust foundation for further drug development.
In the realm of oncology, researchers have investigated the compound's efficacy in targeting cancer cell proliferation pathways. A recent preprint on bioRxiv revealed that 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives can selectively inhibit the PI3K/AKT/mTOR signaling axis, a critical pathway in many cancers. The study employed cell-based assays and xenograft models to demonstrate significant tumor growth suppression with minimal off-target effects, underscoring the compound's potential as a targeted therapy.
Synthetic methodologies for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine have also seen advancements. A 2024 publication in Organic Letters introduced a novel one-pot synthesis route using green chemistry principles, achieving higher yields and reduced environmental impact compared to traditional methods. This innovation is expected to facilitate large-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance these attributes while retaining therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications.
In conclusion, 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 3176-50-9) represents a compelling candidate for drug discovery, with recent studies elucidating its multifaceted biological activities and synthetic accessibility. Future research directions include expanding its therapeutic scope and addressing formulation challenges to pave the way for clinical trials.
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